molecular formula C15H14BrNO B4956735 N-[1-(4-bromophenyl)ethyl]benzamide

N-[1-(4-bromophenyl)ethyl]benzamide

Cat. No.: B4956735
M. Wt: 304.18 g/mol
InChI Key: JUZJTECMEVYXOJ-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H14BrNO It features a benzamide core with a 4-bromophenyl group attached to the nitrogen atom and an ethyl group linked to the benzamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Amidation: : One common method for synthesizing N-[1-(4-bromophenyl)ethyl]benzamide involves the direct amidation of 4-bromoacetophenone with benzamide. This reaction typically requires a catalyst such as a Lewis acid (e.g., aluminum chloride) and is conducted under reflux conditions in an appropriate solvent like dichloromethane.

  • Reductive Amination: : Another synthetic route involves the reductive amination of 4-bromoacetophenone with benzylamine, followed by acylation with benzoyl chloride. This method often employs reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : N-[1-(4-Bromophenyl)ethyl]benzamide can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents for these reactions include nucleophiles like amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can be oxidized to form N-[1-(4-bromophenyl)ethyl]benzoic acid using oxidizing agents such as potassium permanganate. Reduction reactions can convert the benzamide group to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products

    Substitution: N-[1-(4-methoxyphenyl)ethyl]benzamide.

    Oxidation: N-[1-(4-bromophenyl)ethyl]benzoic acid.

    Reduction: N-[1-(4-bromophenyl)ethyl]benzylamine.

Scientific Research Applications

Chemistry

N-[1-(4-Bromophenyl)ethyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structure suggests possible applications in designing inhibitors for specific enzymes or receptors.

Industry

The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which N-[1-(4-bromophenyl)ethyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-Chlorophenyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-[1-(4-Fluorophenyl)ethyl]benzamide: Contains a fluorine atom in place of bromine.

    N-[1-(4-Methylphenyl)ethyl]benzamide: Features a methyl group instead of a halogen.

Uniqueness

N-[1-(4-Bromophenyl)ethyl]benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence its reactivity and binding affinity in biological systems, making it distinct from its chloro, fluoro, and methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZJTECMEVYXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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